molecular formula C7H10FN B7968428 4-Fluoro-cyclohexanecarbonitrile

4-Fluoro-cyclohexanecarbonitrile

Cat. No.: B7968428
M. Wt: 127.16 g/mol
InChI Key: SGQQHBIUKBMXDV-UHFFFAOYSA-N
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Description

4-Fluoro-cyclohexanecarbonitrile is an organic compound with the molecular formula C7H10FN. It is a derivative of cyclohexanecarbonitrile, where a fluorine atom is substituted at the fourth position of the cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoro-cyclohexanecarbonitrile can be synthesized through several methods. One common approach involves the fluorination of cyclohexanecarbonitrile using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, making it an efficient and practical method for producing this compound .

Another method involves the substitution reaction of cyclohexyl halides with a fluorinating agent. For example, cyclohexyl bromide can be reacted with a fluorinating agent in the presence of a catalyst to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves multi-step processes that are designed to maximize yield and minimize by-products. One-pot synthesis methods have been developed to streamline the production process, utilizing solvents like methanol and catalysts such as copper to achieve high efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-cyclohexanecarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

4-Fluoro-cyclohexanecarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-cyclohexanecarbonitrile involves its interaction with various molecular targets. The fluorine atom’s electronegativity can influence the compound’s reactivity and interaction with other molecules. In biological systems, it may interact with enzymes or receptors, affecting their function and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarbonitrile: The parent compound without the fluorine substitution.

    4-Chloro-cyclohexanecarbonitrile: A similar compound with a chlorine atom instead of fluorine.

    4-Bromo-cyclohexanecarbonitrile: Another analog with a bromine atom.

Uniqueness

4-Fluoro-cyclohexanecarbonitrile is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it particularly useful in applications requiring specific chemical behaviors, such as in pharmaceuticals and advanced materials .

Properties

IUPAC Name

4-fluorocyclohexane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10FN/c8-7-3-1-6(5-9)2-4-7/h6-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGQQHBIUKBMXDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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